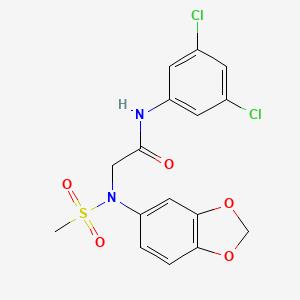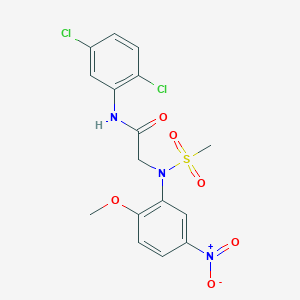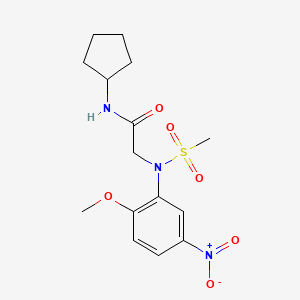![molecular formula C24H22N2O5S2 B3485686 N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3485686.png)
N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide
描述
N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide, commonly known as MN-114, is a novel small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the heat shock protein 90 (Hsp90), which is a molecular chaperone that plays a crucial role in protein folding, stability, and degradation.
作用机制
MN-114 binds to the ATP-binding site of N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide and inhibits its ATPase activity, which is essential for the chaperoning function of this compound. This leads to the destabilization and degradation of this compound client proteins, which are involved in various biological processes, including cell cycle regulation, signal transduction, and protein folding. The inhibition of this compound by MN-114 results in the activation of the heat shock response, a cellular stress response that protects cells from various stressors, including heat, oxidative stress, and toxins.
Biochemical and Physiological Effects:
The inhibition of this compound by MN-114 has several biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, reduction of misfolded protein accumulation, and inhibition of viral replication. MN-114 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. MN-114 has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In addition, MN-114 has been shown to reduce the accumulation of misfolded proteins, such as α-synuclein and amyloid-β, in animal models of neurodegenerative diseases. MN-114 has also been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza virus, by targeting the viral proteins that require this compound for their folding and function.
实验室实验的优点和局限性
MN-114 has several advantages for lab experiments, including its potency, selectivity, and availability. MN-114 is a potent and selective inhibitor of N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide, which makes it a valuable tool for studying the role of this compound in various biological processes. MN-114 is also commercially available, which makes it easier to obtain and use in lab experiments. However, MN-114 has some limitations for lab experiments, including its solubility and stability. MN-114 is poorly soluble in water and some organic solvents, which can limit its use in certain assays. MN-114 is also unstable in acidic and basic conditions, which can affect its potency and selectivity.
未来方向
MN-114 has several potential future directions for scientific research, including its use as a therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases. MN-114 has shown promising results in preclinical studies as a cancer therapeutic, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. MN-114 also has potential as a neuroprotective agent for Parkinson's disease and Alzheimer's disease, and further studies are needed to evaluate its efficacy in animal models and clinical trials. MN-114 also has potential as an antiviral agent for HIV, HCV, and influenza virus, and further studies are needed to evaluate its efficacy in animal models and clinical trials. Finally, MN-114 can be used as a tool for studying the role of N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide in various biological processes, including protein folding, stability, and degradation.
科学研究应用
MN-114 has been extensively used in scientific research to study the role of N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide in various biological processes, including cancer, neurodegenerative diseases, and infectious diseases. MN-114 has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. MN-114 has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease by reducing the accumulation of misfolded proteins and oxidative stress. In addition, MN-114 has been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza virus, by targeting the viral proteins that require this compound for their folding and function.
属性
IUPAC Name |
N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S2/c1-17-7-14-24(31-2)23(15-17)26-32(27,28)21-12-9-20(10-13-21)25-33(29,30)22-11-8-18-5-3-4-6-19(18)16-22/h3-16,25-26H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLKFODFCRJKFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-bromobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B3485616.png)
![1-bromo-5-[(2-chlorobenzyl)oxy]-4-methoxy-2-(2-nitrovinyl)benzene](/img/structure/B3485624.png)
![methyl 4-[(4-benzyl-1-piperazinyl)carbonothioyl]benzoate](/img/structure/B3485634.png)
![2-methoxy-5-methyl-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B3485638.png)
![4-bromo-1-[(4-chlorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B3485640.png)
![N-(2-chlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3485645.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-5-nitropyridine](/img/structure/B3485649.png)
![4-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde](/img/structure/B3485666.png)
![ethyl 4-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3485681.png)

![N-(3-acetylphenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3485701.png)

![N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3485714.png)